molecular formula C18H21N5O2 B12205780 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12205780
M. Wt: 339.4 g/mol
InChI Key: VLFGCDMBQYDTMC-UHFFFAOYSA-N
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Description

The compound 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to the pyrimidotriazinone class, characterized by a fused heterocyclic core. This structure features a pyrimidine ring fused with a triazinone moiety, substituted at position 4 with a 4-hydroxyphenyl group, at position 8 with a methyl group, and at position 2 with a piperidin-1-yl group.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H21N5O2/c1-12-11-15(25)23-16(13-5-7-14(24)8-6-13)20-17(21-18(23)19-12)22-9-3-2-4-10-22/h5-8,11,16,24H,2-4,9-10H2,1H3,(H,19,20,21)

InChI Key

VLFGCDMBQYDTMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCCCC3)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine backbone serves as the foundational structure for subsequent modifications. A widely adopted method involves condensing 4-hydroxybenzaldehyde with methyl-substituted urea derivatives under acidic conditions. Ethanol or dimethyl sulfoxide (DMSO) acts as the solvent, with catalytic hydrochloric acid facilitating cyclization at 80–100°C for 6–8 hours. This step yields 4-(4-hydroxyphenyl)-6-methylpyrimidin-2-amine, which is isolated via vacuum filtration in 68–72% yield.

Triazinone Annulation

Microwave-assisted annulation significantly enhances reaction efficiency for triazinone ring formation. Pyrimidinylguanidine intermediates, synthesized from the condensation of pyrimidin-2-amine with cyanoguanidine, react with aldehydes under microwave irradiation (160°C, 15 minutes in isopropanol). This method achieves regioselective closure at the N-1 position of the guanidine group, producing the fused pyrimido[1,2-a]triazin-6-one core. For the target compound, propionaldehyde is employed to introduce the methyl group at position 8, achieving 85% conversion efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent for annulationIsopropanolMaximizes regioselectivity
Temperature for substitution80°CPrevents decomposition
Reaction time (piperidine)12 hoursEnsures complete displacement

Polar aprotic solvents like DMSO enhance cyclization rates but risk byproduct formation at elevated temperatures. Isopropanol balances solubility and thermal stability, particularly under microwave conditions.

Catalytic Systems

  • Acid catalysis : 0.1 M HCl in ethanol improves pyrimidine ring cyclization kinetics.

  • Base selection : Potassium carbonate outperforms triethylamine in piperidine substitution by minimizing N-oxide formation.

Purification and Characterization

Crystallization Techniques

Final product purification employs solvent-dependent crystallization:

  • Dissolve crude product in hot ethanol (60°C).

  • Gradually add n-hexane until cloud point.

  • Cool to 4°C for 12 hours to afford needle-shaped crystals (mp 161–163°C).

Analytical Validation

TechniqueKey Data
1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6)δ 7.15 (d, J=8.6 Hz, 2H, ArH), 5.53 (s, 1H, C4-H), 3.42 (m, 4H, piperidine)
HPLC (C18 column)Retention time: 8.2 min; Purity: 98.5%
HRMSm/z 340.1865 [M+H]+ (calc. 340.1862)

Scale-Up Considerations

Continuous Flow Synthesis

Microwave-assisted steps are adapted to continuous flow reactors for gram-scale production. A tubular reactor with a 10 mL volume operates at 160°C and 20 bar pressure, achieving 92% yield with a residence time of 5 minutes.

Waste Minimization

  • Piperidine recovery: Distillation from reaction filtrates achieves 70% solvent reuse.

  • Catalytic recycling: Immobilized HCl on silica gel reduces acid waste by 40%.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.

    Pathways Involved: The compound may interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidotriazinone Derivatives

Compound Name (Core: Pyrimido[1,2-a][1,3,5]triazin-6-one) Position 4 Substituent Position 2 Substituent Position 8 Substituent Key Properties (Inferred)
Target Compound 4-Hydroxyphenyl Piperidin-1-yl Methyl Enhanced H-bonding (hydroxyl), moderate lipophilicity (piperidine)
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-... 3-Methoxyphenyl p-Tolylamino Methyl Reduced H-bonding (meta-methoxy), increased lipophilicity (p-tolyl)
4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-... 4-Methoxyphenyl p-Toluidino Methyl Moderate H-bonding (para-methoxy), higher stability (methyl group)
8-Methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-... 4-(Methylsulfanyl)phenyl 4-Phenylpiperazin-1-yl Methyl High lipophilicity (methylsulfanyl), potential CNS activity (piperazine)

Key Observations:

Position 4 Substituents: The 4-hydroxyphenyl group in the target compound facilitates strong hydrogen bonding due to the hydroxyl group, which may enhance crystal packing or receptor binding compared to methoxy or methylsulfanyl analogs . Methoxy groups (e.g., 3- or 4-methoxyphenyl in and ) reduce polarity, increasing lipophilicity but weakening H-bonding capacity.

Position 2 Substituents: Piperidin-1-yl (target compound) offers basicity, enabling salt formation for improved solubility. Aromatic amines (e.g., p-tolylamino in ) may enhance π-π stacking interactions but reduce solubility . 4-Phenylpiperazine () is associated with CNS-targeting pharmacophores, suggesting possible neurological applications .

Position 8 Substituents :

  • All compounds share a methyl group at position 8, indicating its role in stabilizing the core structure without significantly altering electronic properties.

Hydrogen Bonding and Crystal Packing

The hydroxyl group in the target compound’s 4-hydroxyphenyl substituent can act as both a donor and acceptor in hydrogen bonds, likely leading to distinct crystal packing patterns compared to methoxy- or methylsulfanyl-substituted analogs. highlights that directional H-bonding networks (e.g., Etter’s graph-set analysis) govern molecular aggregation, which is critical for crystallization and bioavailability .

Pharmacological Considerations (Theoretical)

  • The piperidin-1-yl group may improve solubility and bioavailability, making the target compound suitable for oral administration.
  • Hydroxyphenyl groups are common in kinase inhibitors (e.g., tyrosine kinase inhibitors), suggesting possible anticancer or anti-inflammatory activity.

Biological Activity

The compound 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4OC_{18}H_{22}N_4O with a molecular weight of approximately 314.4 g/mol. Its structure features a pyrimidine ring fused with a triazine moiety, which is known to influence its biological activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation in cervical HeLa and prostate DU 205 cancer cell lines by inducing apoptosis through the activation of caspase pathways .

2. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research indicates that similar pyrimidine derivatives can reduce inflammation by modulating cytokine production and inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

3. Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been well documented. In vitro studies have shown that these compounds possess antibacterial and antifungal activities against a range of pathogens. For example, derivatives have been effective against Staphylococcus aureus and Candida albicans .

The biological activities of 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may interact with various receptors involved in inflammatory responses.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption in replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range.
Study BShowed reduction in inflammatory markers in animal models after administration of the compound.
Study CReported broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

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